molecular formula C29H48N6O6 B15163186 L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine CAS No. 192699-34-6

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine

Katalognummer: B15163186
CAS-Nummer: 192699-34-6
Molekulargewicht: 576.7 g/mol
InChI-Schlüssel: YBKFGZRXZFRGHG-DUSBTPNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is a peptide composed of five amino acids: lysine, leucine, valine, phenylalanine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to free thiols.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-valine: Another dipeptide with similar properties but shorter chain length.

    L-Valyl-L-alanine: Similar in structure but with different amino acid sequence.

    L-Phenylalanyl-L-valine: Contains phenylalanine and valine, similar to the target peptide but lacks lysine and leucine.

Uniqueness

L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.

Eigenschaften

CAS-Nummer

192699-34-6

Molekularformel

C29H48N6O6

Molekulargewicht

576.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C29H48N6O6/c1-17(2)15-22(33-25(36)21(31)13-9-10-14-30)27(38)35-24(18(3)4)28(39)34-23(16-20-11-7-6-8-12-20)26(37)32-19(5)29(40)41/h6-8,11-12,17-19,21-24H,9-10,13-16,30-31H2,1-5H3,(H,32,37)(H,33,36)(H,34,39)(H,35,38)(H,40,41)/t19-,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

YBKFGZRXZFRGHG-DUSBTPNUSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.